molecular formula C11H14Cl2N2 B13461258 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride

2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride

Cat. No.: B13461258
M. Wt: 245.14 g/mol
InChI Key: RGHOKAVMBBBVQK-UHFFFAOYSA-N
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Description

2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H14N2Cl2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-(Quinolin-2-yl)ethan-1-amine dihydrochloride
  • 1-(Isoquinolin-4-yl)ethan-1-amine dihydrochloride
  • 1-(Isoquinolin-3-yl)ethan-1-amine dihydrochloride

Comparison: 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-isoquinolin-7-ylethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9;;/h1-2,4,6-8H,3,5,12H2;2*1H

InChI Key

RGHOKAVMBBBVQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CCN.Cl.Cl

Origin of Product

United States

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